Dithiocarbamate de N-méthyl-D-glucamine sodique

Vue d'ensemble

Description

NOX-100 est un agent neutralisant l'oxyde nitrique développé par Medinox. Il est conçu pour se lier et inactiver l'oxyde nitrique, une simple molécule gazeuse qui agit comme un messager biologique clé dans l'organisme. NOX-100 a montré un potentiel en tant qu'agent thérapeutique pour le traitement de conditions telles que le choc hémorragique et la sepsis .

Applications De Recherche Scientifique

NOX-100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: NOX-100 can be used as a tool to study the role of nitric oxide in various chemical reactions and processes.

Biology: Researchers use NOX-100 to investigate the biological functions of nitric oxide, including its role in cell signaling, immune response, and vascular regulation.

Medicine: NOX-100 has potential therapeutic applications in treating conditions associated with excessive nitric oxide production, such as sepsis, hemorrhagic shock, and inflammatory diseases.

Mécanisme D'action

Target of Action

Sodium N-methyl-D-glucamine dithiocarbamate (N-MGDC) primarily targets cadmium ions . Cadmium is a toxic heavy metal that can cause serious health problems. N-MGDC acts as a chelating agent , binding to cadmium ions and facilitating their removal from the body .

Mode of Action

N-MGDC interacts with cadmium ions through a process known as chelation . In this process, N-MGDC forms a stable, water-soluble complex with cadmium ions, which can then be excreted from the body . This interaction reduces the concentration of free cadmium ions, thereby decreasing their toxicity .

Biochemical Pathways

It is known that the chelation of cadmium ions can disrupt their involvement in various biochemical processes, such as enzyme activation and signal transduction . By removing cadmium ions, N-MGDC can help restore the normal function of these pathways .

Result of Action

The primary result of N-MGDC’s action is the reduction of cadmium toxicity. By chelating cadmium ions, N-MGDC can decrease the liver and kidney burdens of cadmium ion, protecting against both acute and repeated exposure cadmium poisoning . This can lead to improvements in the health and well-being of individuals exposed to cadmium .

Action Environment

The action of N-MGDC can be influenced by various environmental factors. For example, the presence of other metal ions could potentially affect the chelating activity of N-MGDC. Additionally, factors such as pH and temperature could influence the stability and efficacy of N-MGDC

Analyse Biochimique

Biochemical Properties

The biochemical properties of Sodium N-methyl-D-glucamine dithiocarbamate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in EPR spin trapping of nitric oxide based on a ferrous-dithiocarbamate spin trap .

Cellular Effects

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Sodium N-methyl-D-glucamine dithiocarbamate vary with different dosages in animal models. A single intraperitoneal injection of Sodium N-methyl-D-glucamine dithiocarbamate, administered at a level greater than 1.1 mmol/kg body weight, protects against a normally lethal dose of cadmium chloride .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound can interact with various biomolecules, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can interact with various biomolecules, potentially directing it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NOX-100 implique la préparation d'un composé capable de se lier efficacement à l'oxyde nitrique. Les voies de synthèse et les conditions de réaction spécifiques pour NOX-100 sont exclusives et non divulguées publiquement. l'approche générale implique l'utilisation de techniques de synthèse organique pour créer une molécule ayant une forte affinité pour l'oxyde nitrique.

Méthodes de production industrielle

La production industrielle de NOX-100 impliquerait probablement des processus de synthèse organique à grande échelle, y compris l'utilisation de réacteurs pour des réactions chimiques contrôlées, des étapes de purification pour isoler le produit souhaité et des mesures de contrôle de qualité pour garantir la cohérence et l'efficacité du composé final.

Analyse Des Réactions Chimiques

Types de réactions

NOX-100 subit principalement des réactions de liaison avec l'oxyde nitrique. Cette liaison est un aspect clé de sa fonction en tant qu'agent neutralisant l'oxyde nitrique. Le composé ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans des conditions physiologiques normales.

Réactifs et conditions courants

Le principal réactif impliqué dans la réaction avec NOX-100 est l'oxyde nitrique. La réaction de liaison se produit dans des conditions physiologiques, ce qui signifie qu'elle a lieu à la température du corps et dans la plage de pH trouvée dans les systèmes biologiques.

Principaux produits formés

Le principal produit formé à partir de la réaction de NOX-100 avec l'oxyde nitrique est un complexe stable dans lequel l'oxyde nitrique est efficacement neutralisé. Ce complexe empêche l'oxyde nitrique d'exercer ses effets biologiques, atténuant ainsi son rôle dans les conditions pathologiques.

Applications de la recherche scientifique

NOX-100 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : NOX-100 peut être utilisé comme outil pour étudier le rôle de l'oxyde nitrique dans diverses réactions et processus chimiques.

Biologie : Les chercheurs utilisent NOX-100 pour étudier les fonctions biologiques de l'oxyde nitrique, y compris son rôle dans la signalisation cellulaire, la réponse immunitaire et la régulation vasculaire.

Médecine : NOX-100 a des applications thérapeutiques potentielles dans le traitement de conditions associées à une production excessive d'oxyde nitrique, telles que la sepsis, le choc hémorragique et les maladies inflammatoires.

Mécanisme d'action

NOX-100 exerce ses effets en se liant à l'oxyde nitrique, neutralisant ainsi son activité biologique. Dans des conditions normales, l'oxyde nitrique est produit en petites quantités et joue un rôle crucial dans la régulation de la pression artérielle, la facilitation de la mémoire et la défense contre les agents pathogènes. pendant l'inflammation, une production excessive d'oxyde nitrique peut contribuer à la pathologie de la maladie. NOX-100 se lie sélectivement à l'excès d'oxyde nitrique et le neutralise sans affecter les faibles niveaux nécessaires aux fonctions de maintenance vitales. Ce mécanisme est distinct des inhibiteurs enzymatiques qui bloquent la synthèse de l'oxyde nitrique .

Comparaison Avec Des Composés Similaires

NOX-100 est unique en son genre en raison de sa capacité à neutraliser sélectivement l'excès d'oxyde nitrique sans perturber ses fonctions physiologiques essentielles. Des composés similaires comprennent :

Inhibiteurs de la synthase d'oxyde nitrique : Ces composés inhibent la production d'oxyde nitrique en bloquant l'activité des enzymes synthase d'oxyde nitrique. Contrairement à NOX-100, ils ne ciblent pas sélectivement l'excès d'oxyde nitrique.

Épurateurs d'oxyde nitrique : Ces composés se lient à l'oxyde nitrique et le neutralisent, de manière similaire à NOX-100.

Propriétés

Key on ui mechanism of action |

Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis. |

|---|---|

Numéro CAS |

91840-27-6 |

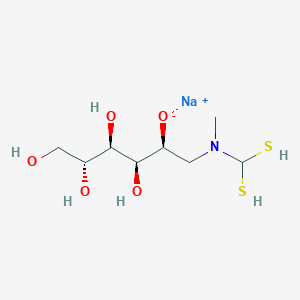

Formule moléculaire |

C8H16NNaO5S2 |

Poids moléculaire |

293.3 g/mol |

Nom IUPAC |

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate |

InChI |

InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1 |

Clé InChI |

PLQRBFAACWRSKF-LJTMIZJLSA-M |

SMILES |

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+] |

SMILES isomérique |

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+] |

SMILES canonique |

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+] |

Synonymes |

D-N-methyl glucamine dithiocarbamate Fe-MGD iron N-methyl glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate N-methyl-D-glucamine dithiocarbamate iron N-methyl-N-dithiocarboxyglucamine N-MGDC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium N-methyl-D-glucamine Dithiocarbamate interact with its targets and what are the downstream effects?

A1: Sodium N-methyl-D-glucamine Dithiocarbamate (NMG-DTC) primarily acts as a chelating agent, forming complexes with metal ions. This chelation can have various downstream effects depending on the targeted metal ion and the biological context.

- Cadmium Intoxication: NMG-DTC effectively protects against cadmium intoxication by forming stable complexes with cadmium ions, thus reducing their levels in the liver and kidneys. [, , , , ] This reduces cadmium's toxic effects on these organs.

- Mercury Poisoning: NMG-DTC enhances the urinary excretion of inorganic mercury, helping to reduce its levels in the body. [] It can also mobilize mercury from the kidneys, preventing its accumulation and subsequent damage.

- Antifungal Activity: While the exact mechanism is unclear, NMG-DTC shows promising antifungal effects against Candida albicans infections in mice, even at low, non-toxic doses. [] This suggests a potential therapeutic use against systemic candidiasis.

Q2: What are the structural characteristics of Sodium N-methyl-D-glucamine Dithiocarbamate?

A2: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula, weight, or spectroscopic data for NMG-DTC. Further research in chemical databases or publications focusing on its synthesis and characterization would be required to obtain this information.

Q3: How does Sodium N-methyl-D-glucamine Dithiocarbamate perform under various conditions and what are its applications in terms of material compatibility and stability?

A3: The provided research doesn't delve into the material compatibility, stability, and performance of NMG-DTC under different conditions. This information would be crucial for understanding its potential in various applications and would require further investigation.

Q4: Does Sodium N-methyl-D-glucamine Dithiocarbamate exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research primarily focuses on NMG-DTC's chelating properties and its use as a potential therapeutic agent. There is no mention of any catalytic properties or applications for this compound.

Q5: What is known about the Structure-Activity Relationship (SAR) of Sodium N-methyl-D-glucamine Dithiocarbamate?

A5: The research highlights that the structure of the dithiocarbamate significantly impacts its activity and efficacy.

- Lipophilicity: Compared to the more lipophilic Sodium diethyldithiocarbamate (DE-DTC), NMG-DTC is less cytotoxic and exhibits a different immunomodulatory profile. This suggests that the hydrophilic nature of NMG-DTC influences its interaction with cell membranes and immune responses. []

- Substituent Effects: Studies comparing various dithiocarbamates, including NMG-DTC, demonstrate that the type of substituent attached to the dithiocarbamate moiety influences its metal-chelating ability, tissue distribution, and excretion pathways. [, ] This highlights the importance of specific structural modifications for optimizing the desired therapeutic effect.

Q6: What is the efficacy of Sodium N-methyl-D-glucamine Dithiocarbamate in in vitro and in vivo models?

A6: The research demonstrates the efficacy of NMG-DTC in various in vivo models:

- Cadmium Protection: NMG-DTC successfully protects against cadmium-induced lethality and teratogenesis in hamsters. [, ] It significantly reduces cadmium levels in the kidneys and livers of exposed animals.

- Mercury Mobilization: NMG-DTC effectively enhances the urinary excretion of inorganic mercury in rats, indicating its potential for treating mercury poisoning. []

- Antifungal Activity: NMG-DTC demonstrates a potent antifungal effect against systemic Candida albicans infections in mice. []

Q7: What are the known toxicological and safety aspects of Sodium N-methyl-D-glucamine Dithiocarbamate?

A7: While NMG-DTC demonstrates promising therapeutic potential, some toxicological considerations are highlighted in the research:

- Cytotoxicity: NMG-DTC exhibits significantly lower cytotoxicity compared to its lipophilic analog, DE-DTC. [] This suggests a potentially safer profile.

- Dose-Time Relationship: The protective effects of NMG-DTC against cadmium-induced teratogenesis are time-dependent, with a significant decrease in efficacy observed 24 hours after administration. [] This emphasizes the importance of appropriate dosage timing for optimal therapeutic outcomes.

- Potential for Embryolethality: Administering NMG-DTC 24 hours before cadmium exposure was found to increase embryolethality in hamsters. [] This highlights the need for careful consideration of dosage timing and potential interactions with other treatments.

Q8: What is known about the environmental impact and degradation of Sodium N-methyl-D-glucamine Dithiocarbamate?

A8: The research primarily focuses on the pharmacological and toxicological aspects of NMG-DTC. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not addressed in the provided excerpts and would require further investigation.

Q9: What alternatives or substitutes exist for Sodium N-methyl-D-glucamine Dithiocarbamate, and how do they compare in terms of performance, cost, and impact?

A: The research touches upon other dithiocarbamate analogs as potential alternatives to NMG-DTC, each with varying efficacies in metal chelation and tissue distribution. [, , ] Some alternatives mentioned include:

- Sodium diethyldithiocarbamate (DE-DTC): While a potent chelator, it exhibits higher cytotoxicity compared to NMG-DTC. []

- Sodium N-benzyl-D-glucamine dithiocarbamate (BGD): Shows promise in mobilizing mercury and cadmium from the body. [, ]

- Dimercaptosuccinic acid (DMSA): Considered less effective than certain dithiocarbamates in removing platinum from the kidneys and liver. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

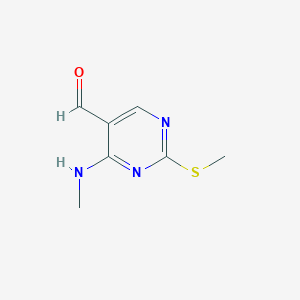

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

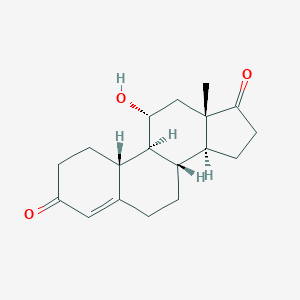

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

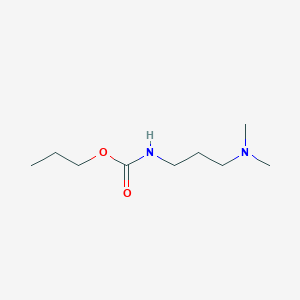

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)

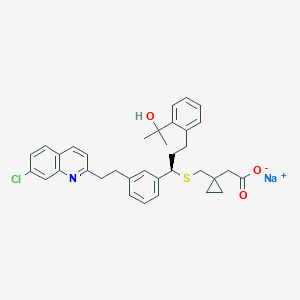

![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)